1,4-Dioxaspiro[4.5]decane-2-carbaldehyde
Description
Contextualization within Modern Organic Synthesis and Heterocyclic Chemistry
In the landscape of modern organic synthesis, there is a continuous demand for novel building blocks that can provide access to complex and structurally diverse molecules. 1,4-Dioxaspiro[4.5]decane-2-carbaldehyde fits this role adeptly. Its structure is an interesting intersection of a spirocycle and a heterocycle. The dioxolane ring, a five-membered heterocycle containing two oxygen atoms, is a common protecting group for 1,2-diols and is also a feature in various natural products. The spirocyclic nature of the molecule imparts a rigid, three-dimensional scaffold, a desirable attribute in the design of new therapeutic agents and materials. sigmaaldrich.com
The presence of the aldehyde functional group further enhances its utility, making it a reactive intermediate for a wide array of chemical transformations. chemimpex.com This allows for its incorporation into larger, more complex molecular frameworks through reactions such as condensations, oxidations, and reductions. Consequently, it is a valuable starting material in the construction of intricate organic compounds, including those with potential biological activity.
Significance as a Versatile Spirocyclic Aldehyde Building Block
The significance of this compound lies in its versatility as a spirocyclic aldehyde building block. Spirocycles are increasingly sought after in medicinal chemistry as they can lead to compounds with improved physicochemical properties and can explore under-explored regions of chemical space. sigmaaldrich.com The rigid nature of the spirocyclic core of this compound provides well-defined trajectories for substituents, which is a key advantage in rational drug design. sigmaaldrich.com
The aldehyde group is a gateway to a multitude of chemical reactions. For instance, the chiral (R)-enantiomer of this compound is a known reactant in several stereoselective reactions, including:
Proline-catalyzed Diels-Alder reactions sigmaaldrich.com
Wittig reactions sigmaaldrich.com
Crotylation reactions sigmaaldrich.com
Asymmetric synthesis of complex molecules like Goniothalesdiol A sigmaaldrich.com
This reactivity, combined with its unique spirocyclic scaffold, makes it a powerful tool for synthetic chemists to create a diverse range of novel compounds. chemimpex.com
Overview of Key Research Areas and Trajectories
Research involving this compound and its derivatives spans several key areas, primarily driven by its utility in synthesizing complex target molecules.
Key Research Applications:
| Research Area | Description |
| Organic Synthesis | Serves as a versatile intermediate for constructing complex organic molecules. chemimpex.com |
| Medicinal Chemistry | Utilized in the design and synthesis of new drug candidates due to its unique three-dimensional structure. chemimpex.com |
| Agrochemicals | Employed as a building block in the development of new pesticides and herbicides. chemimpex.com |
| Materials Science | Used in the creation of novel polymeric materials with enhanced properties. chemimpex.com |
Future research trajectories are likely to continue focusing on the application of this building block in the synthesis of biologically active compounds and novel materials. The development of new synthetic methodologies that leverage the unique reactivity of this compound is also an active area of investigation. Furthermore, the exploration of the biological activities of compounds derived from this spirocyclic aldehyde remains a promising avenue for drug discovery.
Physicochemical Properties of (R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde:
| Property | Value |
| Molecular Formula | C₉H₁₄O₃ sigmaaldrich.com |
| Molecular Weight | 170.21 g/mol sigmaaldrich.com |
| Appearance | Colorless liquid made-in-china.com |
| Density | 1.108 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.472 sigmaaldrich.com |
| Optical Activity | [α]/D 60±10° in chloroform (B151607) sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decane-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h6,8H,1-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGZPNNLXMQFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Features and Stereochemical Considerations
Architecture of the 1,4-Dioxaspiro[4.5]decane Framework
The core of the molecule is the 1,4-dioxaspiro[4.5]decane system, a bicyclic structure composed of two different rings joined at a single, shared carbon atom.
The 1,4-dioxaspiro[4.5]decane framework consists of a six-membered cyclohexane (B81311) ring and a five-membered 1,3-dioxolane (B20135) ring. These two rings are connected through a spirocyclic junction, which is a single carbon atom common to both rings. The 1,3-dioxolane ring is a heterocyclic acetal (B89532) containing two oxygen atoms at the first and third positions. This spiro arrangement is a key feature, imparting specific conformational properties to the entire molecule.
The cyclohexane ring is known to adopt a highly stable "chair" conformation, which effectively minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles of approximately 109.5° and keeping hydrogen atoms on adjacent carbons in a staggered arrangement. libretexts.org In the 1,4-dioxaspiro[4.5]decane system, the fusion to the dioxolane ring at one of the carbon atoms significantly restricts the conformational flexibility of the cyclohexane ring. This spiro-fusion introduces a substantial energy barrier to the "ring flipping" process that cyclohexane typically undergoes. libretexts.org This conformational locking imparts a high degree of structural rigidity to the entire molecular framework, which is a crucial factor in stereoselective synthesis.
Chiral Properties of 1,4-Dioxaspiro[4.5]decane-2-carbaldehyde
The presence of a stereocenter in the molecule gives rise to its chiral nature, a property that is fundamental to its application in asymmetric synthesis.
This compound possesses a chiral center at the C2 position of the dioxolane ring, the carbon atom to which the carbaldehyde group is attached. This results in the existence of two enantiomers, the (R)- and (S)-isomers. The (R)-isomer, for instance, has a specific, non-superimposable mirror-image structure. The absolute configuration is denoted by the (R) designation in its systematic name, (R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde. Commercially available samples of this chiral isomer are often supplied with high enantiomeric purity, which is critical for its use in synthesizing other chiral molecules.
The chirality of this compound is paramount to its role as a versatile building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals. Chirality is a critical factor for the efficacy of many drugs. The well-defined stereochemistry of this compound allows it to be used in stereoselective reactions, where it can direct the formation of a specific stereoisomer of the product. This selectivity is essential for producing enantiomerically pure target molecules.
The Carbaldehyde Functional Group: Structural Implications for Reactivity
The carbaldehyde group (-CHO) attached to the chiral dioxolane ring is the primary site of chemical reactivity in the molecule.
The aldehyde functional group is characterized by a carbonyl (C=O) moiety, which makes the carbon atom electrophilic and thus susceptible to attack by nucleophiles. This inherent reactivity allows the compound to participate in a wide array of chemical transformations. The aldehyde group enhances the molecule's utility as a synthetic intermediate, making it an excellent candidate for various reactions. These include condensation reactions and other carbon-carbon bond-forming processes. Its application is noted in several stereoselective reactions, such as proline-catalyzed Diels-Alder reactions, Wittig reactions, and crotylation reactions. The proximity of the reactive aldehyde to the chiral center of the dioxolane ring means that the stereochemistry of the ring can influence the stereochemical outcome of reactions at the carbonyl group, enabling asymmetric synthesis.
Compound Information Tables
Table 1: Physicochemical Properties of (R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 1.11 g/mL |
Table 2: Identifiers for (R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde
| Identifier Type | Identifier |
|---|---|
| CAS Number | 78008-36-3 |
| PubChem ID | 4090075 |
| MDL Number | MFCD03093997 |
Synthetic Methodologies and Strategies
Primary Synthetic Routes to 1,4-Dioxaspiro[4.5]decane-2-carbaldehyde
The synthesis of this compound can be achieved through several key pathways. These routes are foundational in providing access to this specific chemical entity.
Ketalization Reactions in Spiroketal Formation
The formation of the 1,4-dioxaspiro[4.5]decane core often involves the acid-catalyzed ketalization of a ketone with a diol. In the context of synthesizing derivatives at the 2-position of the dioxolane ring, this typically involves the reaction of cyclohexanone (B45756) with a functionalized glycerol (B35011) derivative.
The general mechanism for the acid-catalyzed ketalization of a ketone, such as cyclohexanone, with a diol like ethylene (B1197577) glycol proceeds through several key steps. alfa-chemistry.com The reaction is initiated by the protonation of the ketone's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The diol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfer steps and the elimination of a water molecule to form the spiroketal. alfa-chemistry.com The equilibrium of this reversible reaction is typically driven towards the product by removing water as it is formed. alfa-chemistry.com
While direct ketalization of cyclohexanone with glyceraldehyde can be complex due to the reactivity of the aldehyde group on glyceraldehyde, a more common strategy involves the use of a protected glyceraldehyde derivative or a related three-carbon unit with the desired stereochemistry. The reaction conditions for such ketalizations are generally mild to avoid side reactions.
Table 1: Catalysts and Conditions for Ketalization of Cyclohexanone
| Catalyst | Diol | Conditions | Yield | Reference |
| Bismuth Subnitrate | Ethylene Glycol | Mild, Heterogeneous | High | researchgate.net |
| Co(NO₃)₂ | Propane-1,2-diol | Mild, Solvent-free | 95.3% Conversion | researchgate.net |
| 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) | Ethylene Glycol | 110-132 °C | 97.8% | uni.lu |
Derivatization from Carbohydrate-Derived Chiral Pool Substrates
A highly effective and common strategy for the enantioselective synthesis of (R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde utilizes the chiral pool, specifically D-mannitol. This approach leverages the inherent chirality of the starting material to produce the target molecule with a defined stereochemistry. In fact, (R)-2,3-O-Cyclohexylidene-D-glyceraldehyde is a recognized synonym for the target compound. wikipedia.orgalfa-chemistry.com
The synthesis begins with the protection of the terminal 1,2-diol functionalities of D-mannitol as their cyclohexylidene ketals. This is typically achieved by reacting D-mannitol with cyclohexanone in the presence of a catalyst such as boron trifluoride etherate and a dehydrating agent like triethyl orthoformate. chemistrysteps.com This reaction yields 1,2:5,6-Di-O-cyclohexylidene-D-mannitol, a stable crystalline solid. chemistrysteps.com
The central diol of this protected mannitol (B672) derivative is then subjected to oxidative cleavage. A common and efficient reagent for this transformation is sodium metaperiodate (NaIO₄). chemistrysteps.com This cleavage breaks the carbon-carbon bond between the two hydroxyl-bearing carbons, yielding two molecules of the desired (R)-2,3-O-cyclohexylideneglyceraldehyde. chemistrysteps.com This method provides a reliable and scalable route to the enantiomerically pure aldehyde. alfa-chemistry.comchemistrysteps.com
Table 2: Synthesis of (R)-2,3-O-Cyclohexylidene-D-glyceraldehyde from D-Mannitol
| Step | Starting Material | Reagents | Product | Yield | Reference |
| 1 | D-Mannitol | Cyclohexanone, BF₃·OEt₂, Triethyl orthoformate, DMSO | 1,2:5,6-Di-O-cyclohexylidene-D-mannitol | 97.8% purity | chemistrysteps.com |
| 2 | 1,2:5,6-Di-O-cyclohexylidene-D-mannitol | Sodium metaperiodate, Diethyl ether, Water | (R)-2,3-O-Cyclohexylideneglyceraldehyde | Not specified | chemistrysteps.com |
Functionalization of Pre-existing Dioxaspirodecane Scaffolds
An alternative approach to this compound involves the modification of an already formed 1,4-dioxaspiro[4.5]decane ring system. This can be achieved through the introduction and subsequent transformation of a functional group at the 2-position.
A plausible precursor for this route is (2S)-1,4-dioxaspiro[4.5]decane-2-methanol. This primary alcohol can be oxidized to the corresponding aldehyde. Several mild oxidation methods are suitable for this transformation, ensuring that the spiroketal functionality remains intact. Commonly employed reagents for this purpose include the Dess-Martin periodinane (DMP) and the Swern oxidation protocol. alfa-chemistry.comwikipedia.orgalfa-chemistry.comchemistrysteps.comwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgyoutube.com
The Dess-Martin oxidation utilizes a hypervalent iodine reagent and is known for its mild conditions and high selectivity for the oxidation of primary alcohols to aldehydes. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgcommonorganicchemistry.com The Swern oxidation, which employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or a similar agent, is another widely used method that operates at low temperatures and is compatible with a broad range of functional groups. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgyoutube.com
While direct chloromethylation of the 1,4-dioxaspiro[4.5]decane scaffold at the 2-position is not a commonly reported primary route to the carbaldehyde, the related compound 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane is a known entity. This chloro-derivative could theoretically be converted to the target aldehyde through nucleophilic substitution to introduce a hydroxyl group, followed by oxidation as described above. However, the more direct oxidation of the corresponding hydroxymethyl derivative is a more synthetically efficient pathway.
Advanced Approaches to Stereoselective Synthesis of this compound
For the synthesis of enantiomerically enriched this compound, advanced stereoselective methods can be employed, particularly when not starting from a chiral pool substrate.
Application of Chiral Auxiliaries
The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis. In this approach, an achiral substrate is temporarily attached to a chiral auxiliary, which directs a subsequent chemical transformation to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
While the chiral pool synthesis from D-mannitol is a highly effective and direct route to (R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde, the application of chiral auxiliaries represents an alternative conceptual approach. For instance, an achiral precursor to the dioxolane ring could be reacted with a chiral diol derived from a chiral auxiliary. However, specific, documented examples of the use of chiral auxiliaries for the synthesis of this particular target compound are not prevalent in the literature, likely due to the efficiency of the chiral pool approach.
Diastereoselective and Enantioselective Reduction Techniques
The stereoselective reduction of carbonyl groups is a cornerstone of asymmetric synthesis. In the context of spirocyclic compounds, enzymatic and metal-catalyzed methods are prominent. Alcohol dehydrogenases (ADHs) have demonstrated remarkable versatility in the reduction of sterically demanding ketones. mdpi.com For instance, the bioreduction of 1,4-diaryl-1,4-diones using ADH from Ralstonia sp. (RasADH) yields the corresponding (1S,4S)-diols with exceptional selectivity, often exceeding 99% for both diastereomeric excess (de) and enantiomeric excess (ee). mdpi.com This enzymatic approach operates under mild conditions and showcases the potential for generating specific stereoisomers from prochiral precursors. mdpi.com
Metal-based catalysts are also pivotal. Ruthenium-catalyzed asymmetric hydrogenation, for example, has been successfully applied to α-aryl cyclohexanones that possess a related spiro ketal structure, affording chiral β-aryl cyclohexanols with high enantioselectivity. researchgate.net These processes highlight the power of transition-metal catalysis in creating multiple contiguous stereocenters with defined configurations. researchgate.net
Kinetic Resolution for Enantiomer Separation
Kinetic resolution is a powerful strategy for separating racemic mixtures into their constituent enantiomers. This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent.
A notable application within this compound family is the dynamic kinetic resolution (DKR) of racemic 6-Aryl 1,4-Dioxaspiro[4.5]decan-7-ones. researchgate.net Through ruthenium-catalyzed asymmetric hydrogenation, this method efficiently converts the racemic starting material into a single, highly enriched stereoisomer of the corresponding alcohol. researchgate.net The use of a chiral spiro ruthenium catalyst can achieve excellent yields with enantioselectivity soaring as high as 99% ee. researchgate.net
Non-enzymatic catalytic kinetic resolution has become an increasingly important tool. researchgate.net For example, planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have been used as catalysts for the kinetic resolution of various racemic alcohols, achieving high selectivity factors. mdpi.com This approach allows for the isolation of both the acylated product and the unreacted alcohol in high enantiomeric excess. mdpi.com
Table 1: Dynamic Kinetic Resolution of Racemic 6-Aryl 1,4-Dioxaspiro[4.5]decan-7-ones researchgate.net
| Substrate | Catalyst | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| Racemic 6-Aryl 1,4-Dioxaspiro[4.5]decan-7-one | Chiral Spiro Ruthenium Catalyst ((Ra,S,S)-5c) | High | Up to 99% |
Catalytic Strategies in the Synthesis of 1,4-Dioxaspiro[4.5]decane-based Compounds
A diverse array of catalytic strategies is employed in the synthesis and modification of 1,4-dioxaspiro[4.5]decane-based structures. The choice of catalyst is crucial for reaction efficiency, selectivity, and adherence to green chemistry principles.
Common strategies include:
Acid Catalysis : Simple acids like p-toluenesulfonic acid are standard for acetal (B89532) formation, such as reacting a cyclohexanone derivative with ethylene glycol. nih.govprepchem.com Acetic acid has been used as a catalyst for selective deketalization in the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one. researchgate.net
Heterogeneous Catalysis : Solid catalysts like ion-exchange resins and montmorillonite (B579905) KSF clay offer advantages in terms of separation and reusability. researchgate.netresearchgate.net NKC-9 macroporous resin, for example, has proven effective in the synthesis of related monoketals. researchgate.net
Transition Metal Catalysis : Palladium catalysts are instrumental in carbonylation reactions, enabling the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from an iodoalkene precursor. researchgate.net Ruthenium and platinum catalysts are key in hydrogenation and dehydrogenative condensation reactions, respectively. researchgate.netresearchgate.net
Organocatalysis : Chiral organic molecules, such as BINOL-derived phosphoric acid, can catalyze cycloaddition reactions to produce spiro[4.5]decane structures with high diastereoselectivity under metal-free conditions. mdpi.com
Ionic Liquids : Ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulfate can serve as both solvent and catalyst, facilitating high-yield synthesis of precursors such as 1,4-cyclohexanedione (B43130) monoethylene glycol ketal. chemicalbook.com
Table 2: Overview of Catalytic Strategies
| Catalyst Type | Specific Catalyst Example | Reaction Type | Reference |
|---|---|---|---|
| Acid Catalyst | p-Toluenesulfonic acid | Acetal Formation | nih.govprepchem.com |
| Acid Catalyst | Acetic Acid | Selective Deketalization | researchgate.net |
| Heterogeneous Catalyst | NKC-9 Macroporous Resin | Ketal Synthesis | researchgate.net |
| Transition Metal | Palladium-phosphine complexes | Aminocarbonylation | researchgate.net |
| Transition Metal | Ruthenium Complexes | Asymmetric Hydrogenation (DKR) | researchgate.net |
| Organocatalyst | BINOL-derived phosphoric acid | [3+2] Cycloaddition | mdpi.com |
| Ionic Liquid | 1-butyl-3-methylimidazolium hydrogen sulfate | Ketal Synthesis | chemicalbook.com |
Optimization of Reaction Conditions for Yield and Purity Enhancement
Maximizing the yield and purity of the target compound is a critical aspect of synthetic chemistry, achieved through the systematic optimization of reaction parameters.
For the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, a detailed study of reaction conditions was conducted. researchgate.net By adjusting variables such as catalyst, temperature, solvent ratios, and reactant concentration, significant improvements were realized. The optimized protocol, using acetic acid as the catalyst, dramatically increased the chromatographic yield and slashed the required reaction time. researchgate.net
Similarly, a patented procedure for synthesizing the precursor 1,4-cyclohexanedione monoethylene glycol ketal highlights the importance of temperature control and purification methods. chemicalbook.com The process involves heating the reaction mixture to specific temperatures (110°C then 132°C) and employs freeze crystallization from heptane (B126788) to achieve a final product with 99.72% purity and a 97.80% mass yield. chemicalbook.com These examples underscore that careful manipulation of reaction conditions is essential for developing efficient, high-purity synthetic routes.
Table 3: Optimization of 1,4-Dioxaspiro[4.5]decan-8-one Synthesis researchgate.net
| Parameter | Initial Condition | Optimized Condition |
|---|---|---|
| Catalyst | Various Acids | Acetic Acid (HAc) |
| Temperature | Not specified | 65°C |
| Solvent | Not specified | HAc/H₂O (5:1 volume ratio) |
| Reaction Time | 15 hours | 11 minutes |
| Chromatographic Yield | 65% | 80% |
Reactivity and Reaction Mechanisms
Reactivity Profile of the Aldehyde Moiety in 1,4-Dioxaspiro[4.5]decane-2-carbaldehyde
The aldehyde group, with its electrophilic carbonyl carbon, is the primary site for a multitude of chemical reactions. This reactivity is harnessed to build molecular complexity, often with a high degree of stereocontrol, leveraging the chiral environment provided by the spirocyclic framework, particularly in the case of the (R)-enantiomer.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. capes.gov.br In the case of this compound, this reaction is crucial for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated to yield the alcohol product. The rate and reversibility of this addition depend on the nucleophile's basicity. capes.gov.br
A significant application of this reactivity is in the asymmetric synthesis of complex natural products. For instance, the stereocontrolled allylation of (R)-1,4-dioxaspiro[4.5]decane-2-carbaldehyde is a key step in the synthesis of Goniothalesdiol A. researchgate.net This reaction, a form of nucleophilic addition using an allyl organometallic reagent, proceeds with high diastereoselectivity, which is critical for establishing the correct stereochemistry in the final product.
The aldehyde also undergoes crotylation reactions, another variant of nucleophilic addition, which are instrumental in the stereodivergent synthesis of carbahexofuranoses. researchgate.net These reactions highlight the utility of the spirocyclic aldehyde in controlling the stereochemical outcome of additions to the carbonyl group.
Condensation Reactions and Formation of Complex Molecules
Condensation reactions, which involve an initial nucleophilic addition followed by a dehydration step, are another hallmark of aldehyde reactivity. The Knoevenagel condensation, a reaction between a carbonyl compound and an active methylene (B1212753) compound in the presence of a weak base, is a prime example. researchgate.netacs.org This reaction typically yields an α,β-unsaturated product. While specific examples detailing the Knoevenagel condensation of this compound are not prevalent in the reviewed literature, the general mechanism involves the deprotonation of the active methylene compound to form a nucleophilic enolate, which then adds to the aldehyde. Subsequent elimination of a water molecule leads to the final condensed product. researchgate.net The Doebner modification of this reaction utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, often leading to decarboxylation. researchgate.netnih.gov
The aldehyde functional group of this compound also participates in Wittig reactions. researchgate.net This reaction, which involves the use of a phosphorus ylide, is a powerful method for the formation of alkenes. It has been employed in a Wittig olefination-Claisen rearrangement protocol for the stereodivergent synthesis of carbahexofuranoses, demonstrating its utility in multi-step synthetic sequences. researchgate.net
Furthermore, this versatile aldehyde is a reactant in Proline-catalyzed Diels-Alder reactions. researchgate.net In this context, the aldehyde is typically converted into a dienophile, which then reacts with a diene in a cycloaddition reaction to form a cyclohexene (B86901) ring, a common motif in many natural products.
Role in Cross-Coupling Reactions
While the aldehyde group itself is not a typical substrate for direct cross-coupling reactions, its derivatives can be. For instance, conversion of the aldehyde to a vinyl halide or triflate would furnish a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. A study on the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone (B32800) proceeds via a 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane intermediate, which then undergoes palladium-catalyzed aminocarbonylation. researchgate.net Although this example involves an isomer, it illustrates a viable strategy for engaging the spirocyclic framework in cross-coupling chemistry by first transforming a carbonyl group.
Chemical Transformations Involving the Spirocyclic Ring System
The 1,4-dioxaspiro[4.5]decane ring system, a ketal of cyclohexanone (B45756) and glycerol (B35011) or its derivatives, is generally stable under neutral and basic conditions, making it an excellent protecting group for the parent ketone. However, under specific conditions, particularly acidic catalysis, the spirocycle can undergo transformations.
Cyclization Reactions for Diversified Spirocyclic Structures
The inherent structure of this compound can be utilized to construct more complex, diversified spirocyclic systems. While direct examples starting from this specific aldehyde are not widely reported, related strategies point to the possibilities. For instance, tandem reactions like the Prins/pinacol cascade process have been developed to synthesize oxaspiro[4.5]decan-1-one scaffolds. rsc.org This suggests that the aldehyde functionality in our target molecule could potentially initiate intramolecular cyclizations or participate in cascade reactions to build new rings onto the existing spirocyclic core, especially if the nucleophilic counterpart is tethered to the molecule. The synthesis of various spiro heterocyclic steroids often involves the cyclization of a precursor steroid, indicating that similar strategies could be applied to non-steroidal spirocycles. nih.gov
Ring-Opening and Rearrangement Mechanisms
The spiroketal core of 1,4-dioxaspiro[4.5]decane is susceptible to cleavage under acidic conditions, a reaction that is mechanistically the reverse of its formation (ketal hydrolysis). This property is fundamental to its use as a protecting group. The mechanism involves protonation of one of the acetal (B89532) oxygens, followed by ring opening to form a resonance-stabilized oxocarbenium ion and a diol. In the presence of water, this intermediate is trapped to ultimately regenerate the parent ketone (cyclohexanone) and the diol.
While the primary function of this ring system is often protective, rearrangements of spiroketals are also known. These can be triggered under various conditions and can lead to the formation of different ring systems. For example, enzymatic oxidative rearrangement of polycyclic aromatic precursors is a biosynthetic strategy for spiroketal formation and modification. researchgate.net In synthetic chemistry, Lewis acid catalysis can mediate reactions of spirocyclic systems. The thermal decomposition of related spiroketals has been shown to proceed through stepwise C-C or C-O bond cleavage, leading to various fragmentation products. nih.gov Although specific studies on the rearrangement of this compound are not prominent, the principles of spiroketal reactivity suggest that under appropriate conditions, such as with strong Lewis acids or at high temperatures, rearrangements or fragmentations involving the spirocyclic core could be induced.
Specific Transformations and Cascade Reactions
Diels-Alder Reactions (e.g., Proline-Catalyzed)
This compound is a competent substrate in Diels-Alder reactions, particularly in organocatalytic variants. rsc.org The aldehyde can be transformed in situ into a highly reactive electron-rich dienophile through the formation of an enamine with a chiral secondary amine catalyst, such as proline. This enamine then participates in a [4+2] cycloaddition with an electron-deficient diene, a process known as an inverse-electron-demand Diels-Alder reaction.
The general mechanism for a proline-catalyzed reaction involves the following key steps:
Enamine Formation: The aldehyde reacts with proline to form a nucleophilic enamine intermediate.
Cycloaddition: This enamine attacks the electron-poor diene (e.g., a 1,2,4,5-tetrazine (B1199680) derivative) in a concerted [4+2] cycloaddition. mnstate.edu This step establishes the new stereocenters in the resulting cycloadduct.
Hydrolysis: The resulting bicyclic intermediate is hydrolyzed to release the catalyst and yield the functionalized pyridazine (B1198779) product. mnstate.edu
This strategy provides a powerful method for the asymmetric synthesis of complex heterocyclic frameworks, where the inherent chirality of the starting aldehyde can influence the stereochemical outcome of the cycloaddition.
Wittig Reactions and Olefination Protocols
The aldehyde group of this compound readily undergoes Wittig reactions and other olefination protocols to form carbon-carbon double bonds. rsc.org This transformation is fundamental to its use in extending carbon chains and constructing more complex molecular skeletons.
A significant application is its use in a Wittig olefination-Claisen rearrangement sequence. For instance, in a procedure analogous to the synthesis of complex carbohydrates, the aldehyde is treated with a phosphorane ylide, such as allyloxymethylenetriphenylphosphorane. acs.org This reaction yields an allyl vinyl ether intermediate. The subsequent thermal Claisen rearrangement of this ether creates a new carbon-carbon bond and shifts the aldehyde functionality, resulting in a 4-pentenal (B109682) derivative with newly generated stereocenters. acs.org
Table 1: Example of a Wittig Olefination-Claisen Rearrangement Protocol
| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1. Wittig Olefination | (R)-2,3-O-cyclohexylideneglyceraldehyde* | Allyloxymethylenetriphenylphosphorane, THF, 50-55°C | Allyl vinyl ether | 78% | acs.org |
| 2. Claisen Rearrangement | Allyl vinyl ether | Xylene, reflux | 4-Pentenal derivative | 97% | acs.org |
Note: This is a closely related substrate, demonstrating the protocol's applicability.
This sequence highlights a powerful cascade strategy where a simple olefination initiates a complex rearrangement to build stereochemically dense structures.
Asymmetric Allylation and Crotylation Reactions
Asymmetric allylation and crotylation reactions of this compound provide a reliable method for installing chiral alcohol moieties, which are versatile intermediates in natural product synthesis. rsc.org These reactions involve the addition of an allyl or crotyl nucleophile to the aldehyde, typically mediated by a chiral Lewis acid or a pre-formed chiral organometallic reagent, to control the stereochemistry of the newly formed secondary alcohol.
Base-Catalyzed Oxy-Michael Additions
The 1,4-Dioxaspiro[4.5]decane framework is instrumental in directing intramolecular reactions. Following an initial transformation like allylation, the resulting product can be engineered to undergo subsequent cyclization reactions. A key example is the base-catalyzed intramolecular oxy-Michael addition. rsc.org
In the context of the synthesis of Goniothalesdiol A, after an initial stereocontrolled allylation and subsequent functional group manipulations, an intermediate is formed that contains both a hydroxyl group (a nucleophile) and an α,β-unsaturated carbonyl system (a Michael acceptor). rsc.org Upon treatment with a base, the hydroxyl group is deprotonated and adds in a conjugate fashion to the Michael acceptor, forming a new heterocyclic ring. This type of reaction is highly valuable for the construction of cyclic ethers, and the stereochemical course of the cyclization is often governed by thermodynamic and steric factors within the substrate.
Stereodivergent Synthesis of Carbahexofuranoses
The combination of Wittig olefination and Claisen rearrangement on this compound or its analogs serves as a powerful platform for the stereodivergent synthesis of complex molecules like carbahexofuranoses. rsc.org Stereodivergence allows for the selective formation of any possible stereoisomer of a product with multiple stereocenters from a common starting material.
The process begins with the previously described Wittig olefination/Claisen rearrangement protocol to yield a diastereomeric mixture of 4-pentenal derivatives. acs.org These diastereomers can often be separated or can be carried forward as a mixture. Subsequent reduction of the aldehyde group yields diastereomeric alcohols, which can be separated using chromatographic techniques. acs.org The separated chiral alcohols then serve as distinct precursors for further transformations, allowing access to different stereochemical series of the target carba-sugar molecules.
Table 2: Stereodivergent approach from 4-pentenal intermediate
| Step | Starting Material | Reagents & Conditions | Products | Outcome | Reference |
|---|---|---|---|---|---|
| 1 | Diastereomeric mixture of 4-pentenal 5 | Sodium borohydride, aq. Methanol, RT | Less polar alcohol 6 and more polar alcohol 7 | Separation of diastereomers achieved | acs.org |
Formation of Dioxaspiro[4.5]decane-Derived Propane-1,2-diones
The conversion of the this compound moiety into a propane-1,2-dione derivative (an α-keto ketone) represents a specific synthetic challenge. Standard one-step oxidation methods for aldehydes typically yield carboxylic acids. The direct transformation of an α-alkoxy aldehyde to an acetyl ketone functionality (a propane-1,2-dione) is not a commonly reported reaction and requires a multi-step approach. General methods for converting aldehydes to ketones often involve the addition of a methyl organometallic reagent followed by oxidation. To generate a 1,2-dione, this would need to be followed by oxidation of the α-carbon. Alternatively, oxidation of an alkyne can produce a 1,2-dione, but this would require the initial conversion of the aldehyde to a terminal alkyne. Based on a review of the chemical literature, a direct and established protocol for the synthesis of a 1,4-Dioxaspiro[4.5]decane-derived propane-1,2-dione from the corresponding carbaldehyde is not well-documented.
Palladium-Catalyzed Aminocarbonylation Leading to Derivatives
Palladium-catalyzed aminocarbonylation is a powerful method for the formation of amides from organic halides. While this compound itself is not the direct substrate for this reaction, its derivatives, particularly iodoalkenes, are effectively utilized. A key example is the aminocarbonylation of 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane, which is synthesized from 2-acetylcyclohexanone. This reaction serves as a versatile tool to introduce a carboxamide group onto the spirocyclic framework. nih.gov
The general transformation involves the reaction of the iodoalkene substrate with an amine and carbon monoxide in the presence of a palladium catalyst. nih.gov This methodology allows for the synthesis of a variety of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides. The reaction proceeds under mild conditions and demonstrates high chemoselectivity, with the carbonylation occurring exclusively at the iodo-vinyl bond. nih.gov A range of amines, including simple primary and secondary amines as well as more complex amino acid methyl esters, can be used as nucleophiles, leading to a diverse library of amide derivatives with high isolated yields. nih.gov
Detailed findings from the palladium-catalyzed aminocarbonylation of 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane with various amines are presented below.
| Amine Nucleophile | Product | Yield (%) | Reaction Conditions |
|---|---|---|---|
| n-Butylamine | N-Butyl-2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamide | 83 | Pd(OAc)2/PPh3, CO (1 atm), DMF, 80 °C, 1 h |
| Benzylamine | N-Benzyl-2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamide | 79 | Pd(OAc)2/PPh3, CO (1 atm), DMF, 80 °C, 1 h |
| Piperidine | 1-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)acryloyl)piperidine | 75 | Pd(OAc)2/PPh3, CO (1 atm), DMF, 80 °C, 1 h |
| (S)-Alanine methyl ester | Methyl (S)-2-(2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamido)propanoate | 78 | Pd(OAc)2/PPh3, CO (1 atm), DMF, 80 °C, 1 h |
| (S)-Phenylalanine methyl ester | Methyl (S)-2-(2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamido)-3-phenylpropanoate | 81 | Pd(OAc)2/PPh3, CO (1 atm), DMF, 80 °C, 1 h |
Mechanistic Studies of this compound Reactions
Specific mechanistic studies focusing exclusively on the reactions of this compound are not extensively detailed in the literature. However, the mechanism of the palladium-catalyzed aminocarbonylation of its iodoalkene derivatives follows a well-established catalytic cycle typical for such transformations. benthamdirect.comnih.gov This process is fundamental to understanding how the amide derivatives are formed.
The catalytic cycle is generally understood to involve the following key steps:
Formation of the Active Pd(0) Catalyst: The reaction is typically initiated by the in situ reduction of a palladium(II) precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a phosphine (B1218219) ligand, like triphenylphosphine (B44618) (PPh₃). The phosphine serves as both a reducing agent and a stabilizing ligand for the resulting palladium(0) species. nih.gov
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of the iodoalkene substrate (e.g., 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane). This step forms a square planar palladium(II) intermediate. benthamdirect.com
Carbon Monoxide Insertion: A molecule of carbon monoxide then coordinates to the palladium(II) center and subsequently inserts into the palladium-carbon bond. This migratory insertion step generates an acyl-palladium(II) complex. nih.gov
Reductive Elimination: The final step of the catalytic cycle involves the amine nucleophile. The amine attacks the acyl-palladium(II) complex, leading to the formation of the desired amide product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. The presence of a base is often required to facilitate this step by deprotonating the amine or the intermediate formed after its coordination to the palladium center.
This catalytic cycle provides a robust and efficient pathway for the conversion of iodoalkene derivatives of 1,4-Dioxaspiro[4.5]decane into a wide array of amides, highlighting the synthetic utility of palladium catalysis in modifying this spirocyclic scaffold.
Applications in Advanced Organic Synthesis Research
1,4-Dioxaspiro[4.5]decane-2-carbaldehyde as a Key Intermediate for Complex Organic Molecules
This compound serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its distinct dioxaspiro structure is a desirable feature in the development of novel compounds, particularly in the fields of pharmaceuticals and agrochemicals. chemimpex.com The aldehyde group enhances its reactivity, making it an excellent precursor for various chemical reactions, such as condensation reactions, which are fundamental in the assembly of more elaborate molecular structures. chemimpex.com
The spirocyclic system of this compound provides a rigid and well-defined three-dimensional scaffold, which can be strategically exploited to control stereochemistry in subsequent synthetic steps. This level of control is paramount in the synthesis of biologically active molecules where specific stereoisomers often exhibit desired therapeutic effects. The versatility of this intermediate allows for its incorporation into diverse synthetic pathways, leading to the creation of novel polymeric materials and potential drug candidates. chemimpex.com
For instance, derivatives of the 1,4-dioxaspiro[4.5]decane core have been utilized in the synthesis of ligands for various biological targets. One such example is the synthesis of 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, a high-affinity ligand for σ1 receptors, which has shown potential as a tumor imaging agent. nih.gov This highlights the utility of the spirocyclic framework in medicinal chemistry research.
Furthermore, the related compound 1,4-Dioxaspiro[4.5]decan-8-one is recognized as a highly useful bifunctional synthetic intermediate. researchgate.net Its applications span the synthesis of pharmaceutical intermediates, liquid crystals, and insecticides, underscoring the broad utility of the 1,4-dioxaspiro[4.5]decane scaffold in various chemical industries. researchgate.net
Contributions to Asymmetric Synthesis
The application of this compound and its derivatives extends significantly into the realm of asymmetric synthesis, where the creation of single enantiomers of chiral molecules is the primary objective.
The chiral nature of (R)- and (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde makes them invaluable starting materials for the enantioselective construction of chiral intermediates. chemimpex.comelectronicsandbooks.com The inherent chirality of these molecules can be transferred to new stereocenters created during a synthetic sequence. This is a powerful strategy in asymmetric synthesis, as it allows for the predictable and controlled formation of a desired enantiomer. chemimpex.com The application of these chiral building blocks is particularly important in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dependent on its chirality. chemimpex.com Research has demonstrated the successful use of optically active 1,6-dioxaspiro[4.5]decane compounds, synthesized enantioselectively, highlighting the importance of such spiroketal frameworks. electronicsandbooks.com
While direct evidence for the use of this compound in the stereoselective synthesis of fused vinylcyclopropanes is not explicitly detailed in the provided context, the principles of stereoselective synthesis using chiral aldehydes are well-established. The aldehyde functionality can readily participate in reactions such as the Wittig or Corey-Chaykovsky reactions to form alkenes or epoxides, respectively, which are precursors to cyclopropanes. The inherent chirality of the spiro-acetal moiety would be expected to influence the stereochemical outcome of such transformations, leading to the formation of specific stereoisomers of the fused vinylcyclopropane (B126155) products.
The synthesis of natural products is a significant area of organic chemistry that often requires precise control over stereochemistry. nih.gov Chiral building blocks like this compound are instrumental in achieving this control. The enantioselective synthesis of 1,6-dioxaspiro[4.5]decane compounds, which are components of certain insect pheromones, has been successfully accomplished. electronicsandbooks.com This synthesis utilized an asymmetric five-membered ring cyclization induced by sulfinyl chirality, demonstrating a sophisticated approach to constructing these spiroketal systems in an optically active form. electronicsandbooks.com
Utility in Medicinal Chemistry Research (Synthetic Perspective)
From a synthetic perspective, this compound and its structural analogs are of significant interest in medicinal chemistry. mdpi.com The spirocyclic core is a feature found in various biologically active compounds and can impart favorable properties such as conformational rigidity and metabolic stability.
The synthesis of novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives as potential inhibitors of the mitochondrial permeability transition pore (mPTP) highlights the application of spirocyclic scaffolds in addressing therapeutic targets for conditions like ischemia/reperfusion injury. nih.gov Modeling studies have been employed to understand the structure-activity relationships of these compounds, guiding the design of more potent inhibitors. nih.gov
Furthermore, the development of a radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivative as a σ1 receptor radioligand for tumor imaging demonstrates the adaptability of the spiro[4.5]decane framework for creating diagnostic agents. nih.gov The synthesis of such molecules with specific properties, like appropriate lipophilicity and high receptor affinity, is a key focus in medicinal chemistry research. nih.gov
The convergent and stereoselective synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives of the nucleoside Q precursor (PreQ₀) further illustrates the use of complex carbocyclic systems, which can be accessed from precursors like this compound, to generate libraries of potential kinase inhibitors. beilstein-journals.org
Design and Synthesis of Novel Drug Candidates
The quest for new therapeutic agents has led researchers to explore unique molecular scaffolds, and this compound has emerged as a key building block. chemimpex.com Its structure is leveraged in medicinal chemistry to design and develop new drug candidates that can interact effectively with specific biological targets. chemimpex.com
One notable area of research involves its use in the synthesis of 5-HT1A receptor agonists. For instance, the derivative 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine was identified as a potent 5-HT1A receptor agonist. nih.govunimore.it Further studies on derivatives of this compound have led to the identification of novel 5-HT1A receptor partial agonists with significant selectivity and potency. nih.gov These findings highlight the potential of this scaffold in developing treatments for conditions where 5-HT1A receptor modulation is beneficial, such as in pain management. nih.gov
The chiral nature of (R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde is particularly crucial in the pharmaceutical industry, where the stereochemistry of a drug is often critical for its efficacy and safety. chemimpex.com
Synthesis of Bioactive Spirocyclic Compounds
Spirocyclic systems are prevalent in many natural products and biologically active compounds. This compound serves as an excellent starting material for the synthesis of more complex spirocycles. chemimpex.com Its aldehyde group allows for various transformations, including condensation reactions, to build intricate molecular frameworks. chemimpex.com
Research has shown that derivatives of similar spirocyclic structures, such as 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde, are being investigated for their therapeutic properties. Preliminary studies suggest that these compounds may exhibit significant biological activity against various diseases, with the spirocyclic structure potentially enhancing reactivity and selectivity towards biological targets.
Development of Agrochemicals
The versatility of this compound extends to the field of agrochemicals. chemimpex.com Its use as a building block allows for the creation of novel compounds with potential applications in agriculture. chemimpex.com The structural motifs derived from this compound can be tailored to interact with specific biological pathways in pests or plants, leading to the development of new insecticides or herbicides. researchgate.net
The synthesis of various derivatives from related spirocyclic compounds like 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde underscores the potential for creating a diverse library of molecules for agrochemical screening.
Exploration in Material Science Applications
Beyond its biological applications, this compound is a valuable component in the development of new materials with unique properties. chemimpex.com
Development of Novel Polymeric Materials with Enhanced Properties
In material science, (R)-1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde is employed in the creation of novel polymeric materials. chemimpex.com The incorporation of this spirocyclic unit can enhance properties such as flexibility and durability, which are crucial for various industrial applications. chemimpex.com
Synthesis of Specialty Chemicals and Functional Materials
1,4-Dioxaspiro[4.5]decan-8-one, a closely related compound, is recognized as a highly useful bifunctional synthetic intermediate for producing a range of organic chemicals, including those used in liquid crystals and other functional materials. researchgate.net The ability of the spirocyclic core to participate in diverse chemical reactions allows for the creation of novel compounds that can be utilized in various industrial processes.
Research has also demonstrated the synthesis of novel 1,4-dioxaspiro compounds derived from oleic acid, which show potential as biolubricants. researchgate.net This highlights the adaptability of the dioxaspiro scaffold in creating functional materials from renewable resources.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on 1,4-Dioxaspiro[4.5]decane-2-carbaldehyde and Derivatives
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and geometry of molecules. DFT calculations allow for the accurate prediction of molecular structures, vibrational frequencies, and energetic properties. For this compound, DFT studies would focus on optimizing its three-dimensional structure, determining the distribution of electron density, and calculating key properties that govern its chemical behavior.
Prediction of Radical Cation Stability and Bond Dissociation Energies
The stability of radical cations is a critical factor in oxidation reactions and mass spectrometry fragmentation. Computational models can predict the stability of the radical cation formed by removing an electron from this compound. Quantum-chemical calculations on simple aldehydes have shown that the positive charge and spin population in radical cations are primarily localized on the oxygen atom and the adjacent carbon of the carbonyl group. acs.org This localization weakens the adjacent C-H and C-C bonds, making them susceptible to cleavage.
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. DFT calculations can provide reliable estimates of BDEs, indicating the most likely bonds to break under thermal or photochemical conditions. For this compound, the C-H bond of the aldehyde group is expected to have a relatively low BDE, making it a primary site for radical abstraction.
Table 1: Predicted Bond Dissociation Energies (BDE) for Key Bonds in a Model Aldehyde System Note: This table presents typical BDE values for analogous functional groups as specific values for the target compound are not available in the literature. Values are in kJ/mol.
| Bond Type | Functional Group Context | Predicted BDE (kJ/mol) |
| C-H | Aldehyde (R-CHO) | ~365 |
| C-C | α-Carbon to Carbonyl | ~350 |
| C-O | Acetal (B89532) Ether Linkage | ~380 |
| C-H | Cyclohexane (B81311) Ring | ~400 |
This interactive table is based on generalized data for related functional groups.
Correlation Between Computational Models and Experimental Reactivity
A primary goal of computational chemistry is to build models that accurately reflect real-world chemical reactivity. For spiroketal systems, theoretical calculations have been successfully used to explain and predict the outcomes of chemical reactions. For instance, in the synthesis of spiroketal derivatives, computational models can predict which stereoisomer will be thermodynamically favored. mskcc.org By correlating the calculated energies of intermediates and transition states with experimentally observed product distributions, researchers can validate and refine their computational methods. This synergy between theory and experiment is essential for developing reliable predictive models for the reactivity of compounds like this compound.
Elucidation of Reaction Mechanisms Through Computational Modeling
Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be constructed.
Analysis of Transition States and Energetic Landscapes
Understanding a reaction mechanism requires identifying the transition states (the highest energy points along a reaction coordinate) and intermediates (stable species formed between reaction steps). DFT calculations can locate these structures and compute their energies, allowing for the construction of an energetic landscape or reaction profile.
Understanding Electronic Effects of Substituents on Reactivity
The reactivity of a molecule can be significantly altered by adding different substituent groups. Computational studies can quantify these electronic effects. In the analysis of the spirocyclopropane-aldehyde reaction, conceptual DFT was used to analyze how different substituents on the aldehyde affect its reactivity. rsc.org The study concluded that aldehydes with electron-donating groups were more nucleophilic and reacted more readily, a finding that correlated well with experimental observations. rsc.org This type of analysis for this compound would involve modeling derivatives with various electron-donating or electron-withdrawing groups on the cyclohexane ring to understand how these changes influence the reactivity of the aldehyde group.
In Silico Design of this compound Derivatives for Tailored Chemical Properties
In silico (computer-based) design is a modern approach to developing new molecules with specific, desired properties, often for applications in medicinal chemistry or materials science. unimore.it This process involves computationally screening virtual libraries of compounds to identify candidates with high potential before committing to their synthesis.
Research on related spiroketal structures demonstrates the power of this approach. For example, derivatives of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine were designed and evaluated as potential 5-HT1A receptor agonists. unimore.it Molecular docking and other computational methods were used to predict how modifications to the spiroketal and piperazine (B1678402) moieties would affect binding affinity and selectivity. unimore.it This led to the identification of new compounds with improved potency and selectivity. unimore.it Similarly, in silico methods could be used to design derivatives of this compound with tailored properties, such as enhanced biological activity or specific reactivity as a synthetic intermediate.
Table 2: Example of an In Silico Screening Protocol for a Virtual Library of Derivatives Note: This table is a hypothetical representation of a computational workflow for designing novel derivatives.
| Step | Computational Method | Objective |
| 1. Virtual Library Generation | Combinatorial enumeration | Create a diverse set of virtual derivatives by adding various substituents to the parent scaffold. |
| 2. Property Prediction | DFT, QSAR models | Calculate key electronic and physicochemical properties (e.g., LogP, polar surface area, HOMO/LUMO energies). |
| 3. Molecular Docking | AutoDock, GOLD | Predict the binding affinity and pose of each derivative within the active site of a target protein. |
| 4. ADME/Toxicity Prediction | In silico models | Estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of promising candidates. |
| 5. Candidate Selection | Scoring and ranking | Prioritize a small number of top-performing virtual hits for chemical synthesis and experimental validation. |
This interactive table illustrates a typical workflow for the computational design of new chemical entities.
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Techniques for Structural Determination and Purity Assessment
Spectroscopic methods are fundamental in elucidating the molecular architecture of 1,4-Dioxaspiro[4.5]decane-2-carbaldehyde and verifying its purity. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful and commonly utilized techniques in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹³C NMR Spectroscopy: Carbon NMR complements ¹H NMR by providing a count of the number of unique carbon atoms and information about their chemical environment. For N-metallo ketene (B1206846) imines derived from related spirocyclic structures, characteristic peaks for the ketene imine carbon have been identified at approximately δ 180.49 and 57.29 ppm. unibo.it For this compound, the carbonyl carbon of the aldehyde group would be expected to produce a signal in the downfield region of the spectrum, typically around 200 ppm. The spiro carbon and the carbons of the cyclohexane (B81311) and dioxolane rings would resonate at higher field strengths.
A patent for PRMT5 inhibitors describes the ¹H NMR spectrum of a related vinyl-substituted compound, (2S,3S)-3-vinyl-1,4-dioxaspiro[4.5]decane-2-carbaldehyde, which showed complex multiplets for the ring protons. google.com
Interactive Data Table: Representative NMR Data for Related Compounds
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |
| (S)-3,3-dimethyl-1,4-dioxaspiro[4.5]decane-2-carbaldehyde | ¹H | Aldehyde proton | Singlet | escholarship.org |
| Ring protons | Multiplets | escholarship.org | ||
| N-Metallo ketene imine derivative | ¹³C | Ketene imine carbons | - | unibo.it |
| (2S,3S)-3-vinyl-1,4-dioxaspiro[4.5]decane-2-carbaldehyde | ¹H | Ring protons | Multiplets | google.com |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features. A strong absorption band is anticipated in the region of 1720-1740 cm⁻¹ due to the stretching vibration of the aldehyde carbonyl (C=O) group. Additionally, a series of strong bands in the 1000-1200 cm⁻¹ region would be indicative of the C-O stretching vibrations within the dioxolane ring ether linkages. The C-H stretching vibrations of the cyclohexane and dioxolane rings would appear in the 2850-3000 cm⁻¹ range. In a study on N-metallo ketene imines, the IR absorption of the ketene imine functional group was observed around 2075-2088 cm⁻¹. unibo.it
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are indispensable for the purification of this compound and for the separation and analysis of complex mixtures, including its enantiomers and any potential byproducts from its synthesis.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Due to the chiral nature of this compound, the separation of its enantiomers is of significant importance. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the technique of choice for this purpose. While specific methods for the title compound are not detailed in available literature, the general approach involves passing a solution of the racemic mixture through a column packed with a chiral material. The differential interaction of the enantiomers with the CSP leads to their separation, allowing for their individual quantification. A PhD thesis mentions the use of chiral HPLC for the analysis of reaction mixtures containing (R)-1,4-dioxaspiro[4.5]decane-2-carbaldehyde, indicating its applicability. unibo.it The choice of the specific CSP and the mobile phase composition are critical parameters that need to be optimized for achieving successful enantiomeric resolution.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile compounds in a mixture. In the context of the synthesis of this compound, GC-MS would be employed to analyze the reaction mixture for the presence of volatile byproducts, unreacted starting materials, and to assess the purity of the final product. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the identification of each compound by comparison with spectral libraries.
X-ray Crystallography for Precise Stereochemical and Conformational Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. Although a crystal structure for this compound itself has not been reported, the crystallographic analysis of related spirocyclic systems provides valuable insights into its likely conformation.
For instance, the crystal structure of (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid has been determined, revealing the conformation of the spirocyclic core. researchgate.netresearchgate.net Similarly, the structure of 2-{[(2S,3S)-1,4-dioxaspiro[4.5]decan-2-yl}methyl)iminomethyl]phenol has been elucidated, showing an envelope conformation for the dioxolane ring and a chair conformation for the cyclohexane ring. nih.gov The dihedral angle between the benzene (B151609) rings in this derivative was found to be 72.5 (3)°. nih.gov These studies suggest that the cyclohexane ring in this compound likely adopts a stable chair conformation. The determination of the crystal structure of the title compound would definitively confirm its stereochemistry and provide a detailed picture of its solid-state conformation.
Interactive Data Table: Crystallographic Data for a Related Compound
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 2-{[(2S,3S)-1,4-dioxaspiro[4.5]decan-2-yl}methyl)iminomethyl]phenol | C₂₄H₂₈N₂O₄ | Monoclinic | P2₁ | 5.7443 | 21.558 | 9.0075 | 95.074 | nih.gov |
Future Research Directions and Perspectives
Emerging Synthetic Methodologies for 1,4-Dioxaspiro[4.5]decane-2-carbaldehyde Analogs
While this compound is a known entity, the future of its application lies in the development of a diverse library of structural analogs. Research is moving towards creating novel synthetic routes that allow for precise modifications of both the dioxolane and cyclohexane (B81311) rings. Emerging methodologies may focus on:
Late-Stage Functionalization: Developing methods to introduce functional groups onto the spirocyclic scaffold after its initial construction. This would enable the rapid generation of a wide array of derivatives from a common intermediate, facilitating structure-activity relationship (SAR) studies in medicinal chemistry.
Flow Chemistry and Automation: Implementing continuous flow synthesis and automated platforms can streamline the production of analogs. These technologies offer improved control over reaction parameters, enhanced safety, and the potential for high-throughput screening of reaction conditions to optimize the synthesis of new derivatives.
Catalytic Derivatization: Exploring novel catalytic methods to modify the core structure. This could include C-H activation techniques to functionalize the cyclohexane ring or developing catalysts for stereoselective additions to the aldehyde, yielding a range of substituted alcohol derivatives. The synthesis of related spiro compounds like 1,4-Dioxaspiro[4.5]decan-8-one often involves selective deketalization in acidic solutions, and new catalytic systems could offer milder and more selective alternatives. researchgate.net
Investigation of Novel Reactivity Patterns and Catalytic Systems
The aldehyde functional group makes this compound a versatile reactant for various transformations, including Wittig reactions, crotylation reactions, and proline-catalyzed Diels-Alder reactions. sigmaaldrich.com Future investigations will likely focus on uncovering new reactivity patterns and developing more efficient catalytic systems.
Organocatalysis: Expanding the scope of organocatalytic transformations beyond known reactions is a promising avenue. Research into novel aminocatalysis, squaramide, or urea-based catalysts could unlock new asymmetric reactions, such as enantioselective aldol, Mannich, or Michael additions, starting from this aldehyde.
Photoredox and Electrocatalysis: The application of photoredox and electrochemical catalysis could reveal unprecedented reactivity. These methods can facilitate radical-based transformations or redox reactions under mild conditions, potentially leading to the synthesis of complex molecules that are inaccessible through traditional thermal methods.
Tandem and Domino Reactions: Designing novel tandem or domino reaction sequences initiated by the aldehyde group would be a highly efficient strategy for building molecular complexity. For instance, a sequence involving an initial catalytic addition to the aldehyde followed by an intramolecular cyclization could rapidly generate intricate polycyclic systems.
A summary of established reactions for the (R)-enantiomer is presented below, providing a foundation for future exploration.
| Reaction Type | Catalyst/Reagent | Application Example |
| Diels-Alder Reaction | Proline | Catalyzed cycloadditions |
| Wittig Olefination | Wittig reagents | Synthesis of carbahexofuranoses |
| Crotylation Reactions | Chiral reagents | Asymmetric synthesis |
| Allylation | Stereocontrolled reagents | Synthesis of Goniothalesdiol A |
| Oxy-Michael Addition | Base-catalyzed | Intramolecular cyclization |
This table is based on data from Sigma-Aldrich for (R)-1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde. sigmaaldrich.com
Expansion into Underexplored Areas of Asymmetric Synthesis and Chiral Pool Applications
The chirality of this compound makes it a crucial intermediate in the pharmaceutical industry, where stereochemistry is vital for drug efficacy. chemimpex.com Future work will likely expand its use as a chiral building block.
Desymmetrization Strategies: For related meso-spirocyclic compounds, asymmetric desymmetrization represents a powerful future strategy for generating chiral analogs of this compound. This could involve enzymatic methods or chiral catalysts to selectively transform one of two prochiral functional groups.
Chiral Pool Synthesis: The enantiomerically pure forms of the compound can serve as starting materials for the synthesis of complex natural products and pharmaceuticals. nih.gov Future research could focus on developing synthetic routes to novel classes of compounds, such as alkaloids, terpenoids, or polyketides, using the spirocyclic aldehyde as a key chiral synthon.
Catalyst and Ligand Development: The spirocyclic backbone itself could be incorporated into the design of new chiral ligands for asymmetric catalysis. The rigid conformational nature of the spiro system could impart high levels of stereocontrol in metal-catalyzed reactions.
Advanced Computational Studies for Predictive Synthesis and Reactivity
Computational chemistry offers powerful tools to guide synthetic efforts and understand reactivity. While molecular modeling has been used to study the receptor binding of derivatives, its application can be significantly expanded. unimore.itnih.gov
Mechanism Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to elucidate the mechanisms of reactions involving this compound. This understanding can lead to the optimization of reaction conditions and the rational design of more effective catalysts.
Predictive Modeling for Asymmetric Synthesis: Computational models can be used to predict the stereochemical outcome of asymmetric reactions. By modeling the transition states involving chiral catalysts and the spirocyclic substrate, researchers can screen potential catalysts in silico before committing to laboratory experiments, saving time and resources.
Machine Learning and AI: The use of machine learning algorithms trained on reaction data could predict the optimal conditions for synthesizing specific analogs or forecast the reactivity of new derivatives. This data-driven approach can accelerate the discovery of novel compounds and reactions.
Interdisciplinary Research Integrating Synthesis with Material Science and Chemical Biology
The versatility of the this compound scaffold makes it an ideal candidate for interdisciplinary research. chemimpex.com
Material Science: The compound is already noted for its use in creating novel polymeric materials. chemimpex.com Future research could explore its incorporation into advanced materials such as liquid crystals, functional polymers with specific optical or electronic properties, or as a building block for metal-organic frameworks (MOFs). Its derivatives have also been explored as potential biolubricants. consensus.app
Chemical Biology and Medicinal Chemistry: As a versatile intermediate, the compound is crucial for synthesizing complex organic molecules for the pharmaceutical and agrochemical industries. chemimpex.com Its derivatives have been investigated as potent and selective 5-HT1A receptor agonists for potential use in pain control and neuroprotection. unimore.itnih.gov Future work could involve designing and synthesizing novel analogs as probes to study biological pathways or as leads for new therapeutic agents targeting a wider range of diseases. The integration of this scaffold into drug discovery programs, combined with computational ADME (absorption, distribution, metabolism, and excretion) predictions, could lead to the development of next-generation therapeutics. nih.gov
Q & A
Basic: What are the common synthetic routes for 1,4-Dioxaspiro[4.5]decane-2-carbaldehyde in academic research?
Answer:
A key method involves the reduction of ketone intermediates. For example, 1,4-dioxaspiro[4.5]decan-8-one can be reduced to the corresponding alcohol using NaBH₄ in methanol, followed by oxidation to the aldehyde . Another approach employs condensation reactions, such as the coupling of aldehydes with spirocyclic intermediates, as demonstrated in the synthesis of 3-{1,4-dioxaspiro[4.5]decan-2-yl}prop-2-yn-1-amine using aldehyde precursors .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Essential techniques include:
- NMR spectroscopy (¹H and ¹³C) for structural elucidation, particularly to confirm the aldehyde proton (δ ~9-10 ppm) and spirocyclic backbone .
- GC-MS with electron ionization (70 eV) to analyze purity and fragmentation patterns, as used for related spiro compounds in catalytic studies .
- HRMS for precise molecular weight confirmation .
Advanced: How can researchers address challenges in the enantioselective synthesis of (R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde?
Answer:
Chiral auxiliaries or catalysts, such as (2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol), can induce asymmetry during key steps like aldol additions or borane reductions . Stereochemical control is critical during oxidation steps (e.g., Corey-Fuchs conditions) to preserve enantiomeric excess. Computational modeling (DFT) may optimize transition states for asymmetric induction .
Advanced: How do spirocyclic ring dynamics influence the reactivity of this compound?
Answer:
The spirocyclic structure imposes conformational constraints, affecting reaction pathways. For instance, the bicyclic system stabilizes transition states in nucleophilic additions to the aldehyde group. Variable-temperature NMR can reveal ring-flipping dynamics, which may explain unexpected regioselectivity in derivatization reactions .
Basic: What safety protocols are essential when handling this compound?
Answer:
The compound is classified as an irritant (R36/37/38). Required precautions include:
- Use of PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation.
- Immediate rinsing with water for eye/skin contact (S26) .
Advanced: How can researchers resolve contradictions in spectral data during spirocyclic aldehyde synthesis?
Answer:
Discrepancies in NMR signals (e.g., splitting patterns) may arise from conformational averaging. Strategies include:
- Variable-temperature NMR to distinguish dynamic effects from structural anomalies.
- X-ray crystallography for unambiguous stereochemical assignment of crystalline derivatives.
- Comparative analysis with literature data for analogous spiro compounds .
Basic: What are typical applications of this compound in organic synthesis?
Answer:
The aldehyde serves as a versatile intermediate:
- Chiral building block for pharmaceuticals, leveraging its spirocyclic rigidity .
- Cross-coupling reactions (e.g., Suzuki-Miyaura) via boronate derivatives .
- Condensation reactions to generate Schiff bases or heterocycles .
Advanced: What role do catalytic systems play in optimizing the synthesis of spirocyclic aldehydes?
Answer:
Rhodium-catalyzed 1,2-additions to enones (e.g., 1,4-dioxaspiro[4.5]dec-6-en-8-one) enable regioselective aldehyde formation. Zeolite catalysts (e.g., [B,Al]-EWT-type) improve yields in condensation reactions by controlling acid sites and pore geometry .
Basic: How is the purity of this compound assessed in research settings?
Answer:
- HPLC with UV detection (λ = 210–280 nm) for quantitative analysis.
- TLC (silica gel, ethyl acetate/hexane eluent) for rapid purity checks.
- Melting point determination for crystalline derivatives .
Advanced: What computational methods aid in predicting the reactivity of spirocyclic aldehydes?
Answer:
- DFT calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks on the aldehyde group.
- Molecular dynamics simulations explore spirocyclic ring conformations under reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
